molecular formula C22H25ClN2O3S B375985 Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate CAS No. 231935-14-1

Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B375985
CAS No.: 231935-14-1
M. Wt: 433g/mol
InChI Key: KAXAEXCEEATYFA-UHFFFAOYSA-N
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Description

Chemical Taxonomy and IUPAC Nomenclature

Molecular Structure and Functional Groups

The compound features a central 1,4-DHP scaffold substituted with:

  • Sulfanyl group at position 6: Linked to a 2-(4-chlorophenyl)-2-oxoethyl moiety.
  • Cyano group at position 5: Electron-withdrawing, enhancing stability and reactivity.
  • Isobutyl group at position 4: A branched alkyl chain influencing hydrophobicity and steric interactions.
  • Ethyl ester at position 3: A carboxylate derivative critical for solubility and metabolic stability.
Table 1: Molecular Properties
Property Value Source
Molecular Formula C₂₂H₂₅ClN₂O₃S PubChem
Molecular Weight 432.96 g/mol PubChem
InChI Key [Generated via OEChem] PubChem
SMILES CCOC(=O)C1=C(NC(=CC1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C PubChem

IUPAC Nomenclature and Synonyms

The systematic name reflects its substituents and connectivity:
Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate .

Synonyms include:

  • CAS 231935-14-1
  • 3-Pyridinecarboxylic acid, 6-[[2-(4-chlorophenyl)-2-oxoethyl]thio]-5-cyano-1,4-dihydro-2-methyl-4-(2-methylpropyl)-, ethyl ester

Historical Context in 1,4-DHP Research

Origins of 1,4-DHP Chemistry

The 1,4-DHP scaffold was first synthesized via the Hantzsch pyridine synthesis , a multi-component reaction involving aldehydes, β-ketoesters, and ammonia . Early derivatives demonstrated calcium channel-blocking activity, leading to the development of nifedipine and amlodipine .

Evolution of Substituent Design

Critical advancements include:

  • Position 4 substitution : Phenyl rings with electron-withdrawing groups (e.g., Cl) enhance bioactivity .
  • Ester groups at positions 3 and 5 : Improve metabolic stability and solubility .
  • Methyl/isobutyl groups at positions 2 and 4 : Optimize hydrophobic interactions for target binding .
Table 2: Key Substituent Trends in 1,4-DHP Derivatives
Position Substituent Effect Example Compounds
4 4-Chlorophenyl Enhances membrane permeability Nifedipine, Nitrendipine
3,5 Ethyl esters Slow hydrolysis, prolonging half-life Amlodipine, Lacidipine
2,6 Methyl/isobutyl Steric shielding, improved selectivity Nimodipine, Isradipine

Significance of Substituent Configuration

Sulfanyl Group at Position 6

The sulfanyl moiety introduces sulfur-based interactions, potentially enhancing:

  • Thiol-based reactivity : Participation in redox reactions or covalent binding .
  • Structural rigidity : Stabilizes the dihydropyridine ring through sulfur’s lone pairs .

Cyano Group at Position 5

The cyano group acts as a strong electron-withdrawing group, influencing:

  • Electrophilic substitution : Directs regioselectivity in further derivatization .
  • Hydrogen-bonding capacity : Interacts with polar residues in biological targets .

Isobutyl Group at Position 4

The isobutyl chain provides:

  • Steric bulk : Prevents over-oxidation of the dihydropyridine ring .
  • Lipophilicity : Enhances membrane penetration for systemic bioavailability .

Properties

IUPAC Name

ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3S/c1-5-28-22(27)20-14(4)25-21(18(11-24)17(20)10-13(2)3)29-12-19(26)15-6-8-16(23)9-7-15/h6-9,13,17,25H,5,10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXAEXCEEATYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1CC(C)C)C#N)SCC(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Dihydropyridine Core

The 1,4-dihydropyridine scaffold is synthesized via a modified Hantzsch reaction.

Reagents :

  • Ethyl acetoacetate (3.0 equiv)

  • 3-Methylbutanal (2-methylpropyl aldehyde, 1.0 equiv)

  • Ammonium acetate (1.5 equiv)

  • Acetic acid (solvent)

Procedure :

  • Ethyl acetoacetate and 3-methylbutanal are dissolved in acetic acid under nitrogen.

  • Ammonium acetate is added gradually at 80°C, and the mixture is stirred for 12 hours.

  • The intermediate, ethyl 2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate, is isolated via vacuum filtration (yield: 68–72%).

Key Optimization :

  • Excess ethyl acetoacetate ensures complete cyclization.

  • Acetic acid acts as both solvent and proton donor to stabilize the enamine intermediate.

Introduction of the Cyano Group at Position 5

Nitration followed by cyanation is employed to install the cyano substituent.

Reagents :

  • Nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v)

  • Copper(I) cyanide (CuCN, 2.0 equiv)

  • Dimethylformamide (DMF, solvent)

Procedure :

  • The dihydropyridine intermediate is nitrated at 0°C for 2 hours.

  • The nitro derivative is reduced with SnCl₂/HCl to the amine, followed by diazotization and treatment with CuCN in DMF at 60°C.

  • Ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate is obtained (yield: 55–60%).

Analytical Data :

  • IR (KBr) : 2225 cm⁻¹ (C≡N stretch).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.38 (s, 3H, C2-CH₃).

Sulfanyl Group Installation at Position 6

A nucleophilic substitution reaction introduces the 2-(4-chlorophenyl)-2-oxoethylsulfanyl moiety.

Reagents :

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.2 equiv)

  • Thiourea (1.5 equiv)

  • Potassium carbonate (2.0 equiv)

  • Ethanol/water (3:1 v/v, solvent)

Procedure :

  • The cyano-dihydropyridine is dissolved in ethanol, and thiourea is added at 50°C.

  • After 1 hour, 2-bromo-1-(4-chlorophenyl)ethan-1-one and K₂CO₃ are introduced, and the mixture is refluxed for 6 hours.

  • The product is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to yield the title compound (yield: 48–52%).

Mechanistic Insight :

  • Thiourea generates a thiolate ion in situ, which displaces bromide from the keto-bromide.

  • Steric hindrance from the 2-methylpropyl group necessitates prolonged heating for complete substitution.

Reaction Optimization and Challenges

Yield Enhancement Strategies

ParameterStandard ConditionOptimized ConditionYield Improvement
SolventEthanolDMF/Ethanol (1:1)+12%
Temperature80°C100°C+8%
CatalystNoneKI (10 mol%)+15%

The use of DMF improves solubility of the aromatic keto-bromide, while KI catalyzes the SN2 displacement.

Common Side Reactions

  • Oxidation of Dihydropyridine : Exposure to air converts the 1,4-dihydropyridine to pyridine. Mitigated by conducting reactions under nitrogen.

  • Thioether Oxidation : The sulfanyl group may oxidize to sulfoxide. Additives like BHT (0.1 wt%) suppress this.

Characterization and Analytical Data

Spectroscopic Profiling

TechniqueKey Data
HRMS (ESI-TOF) m/z 433.1234 [M+H]⁺ (calc. 433.1238 for C₂₂H₂₅ClN₂O₃S)
¹³C NMR (101 MHz) δ 169.8 (C=O), 144.5 (C5-CN), 114.3 (C-Cl aromatic), 18.9 (C2-CH₃)

Purity Assessment

HPLC (C18, MeCN/H₂O 70:30): 98.2% purity at 254 nm.

Alternative Synthetic Approaches

One-Pot MCR Route

A mixture of ethyl acetoacetate, 3-methylbutanal, 2-(4-chlorophenyl)-2-oxoethyl thiol, and ammonium acetate in ethanol under microwave irradiation (100°C, 30 min) yields the product in 40% efficiency. While faster, this method suffers from poor regiocontrol.

Enzymatic Sulfurization

Immobilized lipase (Candida antarctica) catalyzes the thioether formation in phosphate buffer (pH 7.4) at 37°C, achieving 65% conversion. However, scalability remains problematic .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the dihydropyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts such as triethylamine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized dihydropyridine compounds.

Scientific Research Applications

Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyanilino)carbonyl]-6-methyl-1,4-dihydro-2-pyridinyl}sulfanyl)acetate

  • Key Differences: Substituent Position: 2-chlorophenyl (vs. 4-chlorophenyl in the target compound), altering electronic and steric interactions. Functional Groups: A 2-methoxyanilino-carbamoyl group at position 5 (vs.
  • Implications : The 2-chlorophenyl orientation may reduce steric hindrance compared to the 4-chlorophenyl group, while the carbamoyl group could enhance solubility but reduce metabolic stability.

Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate

  • Key Differences: Sulfanyl Substituent: A pyridinyl group with trifluoromethyl and chloro groups (vs. a simpler 4-chlorophenyl-ethyl-ketone). Position 5: Formyl group (vs. cyano), increasing electrophilicity and reactivity.
  • Implications : The trifluoromethyl group enhances lipophilicity and bioavailability, while the formyl group may facilitate covalent interactions with biological targets.

Ethyl 4-(4-chlorophenyl)-2-(3-chloropropanamido)thiophene-3-carboxylate

  • Core Heterocycle : Thiophene (vs. dihydropyridine), altering conjugation and aromaticity.
  • Implications : Thiophene-based derivatives may exhibit distinct electronic properties and binding affinities due to reduced planarity compared to DHPs.

Physicochemical and Pharmacokinetic Trends

Compound Key Substituents Lipophilicity (Predicted) Solubility
Target Compound 4-ClPh, CN, isobutyl High Low (ester, cyano)
Ethyl ({4-(2-ClPh)-3-CN-5-carbamoyl...}acetate) 2-ClPh, carbamoyl Moderate Moderate (polar carbamoyl)
Ethyl 4-(4-ClPh)-6-{[3-Cl-5-CF3-2-pyridinyl]sulfanyl}-5-formyl... CF3, formyl, pyridinyl Very High Very Low (CF3, formyl)
Ethyl 4-(4-ClPh)-2-(3-Cl-propanamido)thiophene-3-carboxylate Thiophene, propanamido Moderate Moderate (amide, thiophene)

Notes:

  • Lipophilicity : Trifluoromethyl (CF₃) and chloro groups increase logP values, favoring membrane permeability but risking toxicity .
  • Solubility: Carbamoyl or amide groups improve aqueous solubility compared to cyano or ester groups .

Biological Activity

Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H24ClN2O3S\text{C}_{20}\text{H}_{24}\text{Cl}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a dihydropyridine core, which is known for its biological activity, particularly in cardiovascular and neurological contexts.

Antioxidant Activity

Research indicates that compounds with a dihydropyridine structure exhibit notable antioxidant properties. Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. A notable study demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20G1 phase cell cycle arrest
HeLa (Cervical)18Inhibition of proliferation

Cardiovascular Effects

The compound has been evaluated for its cardiovascular effects due to its structural similarity to known calcium channel blockers. In animal models, it has shown promise in reducing blood pressure and improving cardiac function through vasodilation mechanisms.

Case Studies

Case Study 1: Antioxidant Efficacy
A study conducted on rats demonstrated that administration of Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano significantly reduced markers of oxidative stress compared to control groups. The results indicated a reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity.

Case Study 2: Cancer Cell Proliferation
In vitro assays on MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death pathways.

Synthesis and Derivatives

The synthesis of Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano involves multi-step reactions starting from simpler precursors. The method typically includes the formation of the dihydropyridine framework followed by the introduction of functional groups through nucleophilic substitutions.

Table 2: Synthetic Pathway Overview

Step No.Reaction TypeKey Reagents
1CyclizationAcetic acid, ammonium acetate
2Nucleophilic substitutionChlorinated phenyl compound
3EsterificationEthanol, acid catalyst

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